bCA-II Potency vs Acetazolamide
In a head-to-head in vitro comparison, 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one (compound 4m) demonstrated significantly more potent inhibition of bovine carbonic anhydrase-II (bCA-II) than the standard drug acetazolamide [1]. The target compound achieved an IC50 value of 8.9 ± 0.31 μM, which is approximately 2-fold lower (i.e., more potent) than the IC50 of 18.2 ± 0.43 μM observed for acetazolamide under identical assay conditions [1].
| Evidence Dimension | Inhibition of bCA-II enzyme activity |
|---|---|
| Target Compound Data | IC50 = 8.9 ± 0.31 μM |
| Comparator Or Baseline | Acetazolamide: IC50 = 18.2 ± 0.43 μM |
| Quantified Difference | 2.0-fold lower IC50 (higher potency) |
| Conditions | In vitro spectrophotometric assay, HEPES-Tris buffer (pH 7.4), 25°C |
Why This Matters
This data provides a clear, quantitative justification for selecting this compound over a common reference standard when investigating bCA-II mediated pathways or screening for novel CA inhibitors.
- [1] Khan, A., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 598095. View Source
